

Tritosulfuron Analytical Standard: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: Tritosulfuron

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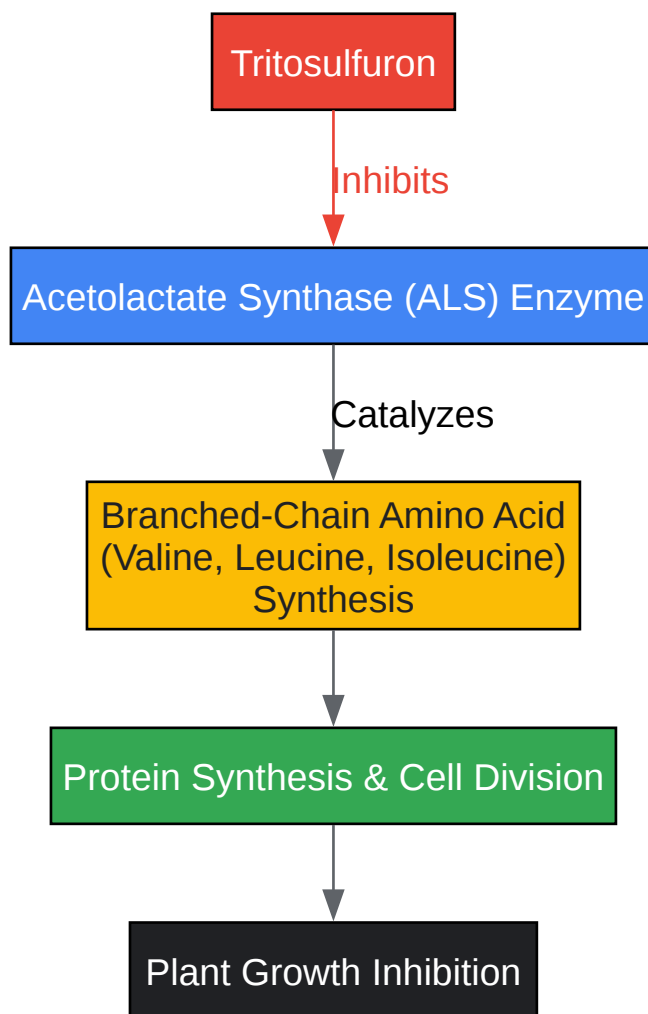
This document provides detailed application notes and experimental protocols for the use of the **tritosulfuron** analytical standard in a laboratory setting. **Tritosulfuron** is a selective, post-emergence herbicide from the sulfonyleurea class, primarily used for the control of broadleaf weeds in cereal crops.[1][2] The high-purity analytical standard is crucial for accurate quantification and method validation in residue analysis.

Chemical and Physical Properties

Property	Value
IUPAC Name	1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonyleurea[3]
CAS Number	142469-14-5[4]
Molecular Formula	C ₁₃ H ₉ F ₆ N ₅ O ₄ S[2][4]
Molecular Weight	445.30 g/mol [3][4]
Appearance	Solid[5]
Solubility	Practically insoluble in water (38.6 mg/L at 20°C); slightly soluble in acetone (> 250 g/L at 20°C)[5]

Mechanism of Action

Tritosulfuron acts as a herbicide by inhibiting the plant enzyme acetolactate synthase (ALS). [1][2][5] This enzyme is essential for the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine. The inhibition of ALS halts protein synthesis and cell division, ultimately leading to plant death.[1][2]



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Caption: **Tritosulfuron**'s mechanism of action in plants.

Analytical Applications

The **tritosulfuron** analytical standard is essential for a range of laboratory applications, including:

- Method Development and Validation: Establishing and verifying the performance of analytical methods for **tritosulfuron** detection.
- Residue Analysis: Quantifying **tritosulfuron** residues in environmental matrices (soil, water) and agricultural products (cereals, rapeseed oil) to ensure compliance with regulatory limits. [\[1\]](#)[\[4\]](#)
- Quality Control: Serving as a reference material to ensure the accuracy and reliability of analytical results.[\[1\]](#)
- Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion of **tritosulfuron**.

Quantitative Data for Analytical Methods

The following table summarizes typical performance data for the analysis of **tritosulfuron** and other sulfonylurea herbicides using common analytical techniques. These values are indicative and may vary based on the matrix, instrumentation, and specific laboratory conditions.

Parameter	HPLC-UV	LC-MS/MS
Limit of Detection (LOD)	0.6–14.5 ng/L (in water) [6] [7]	0.003–0.88 µg/kg (in food/soil) [7] [8]
Limit of Quantification (LOQ)	2.0–48.3 ng/L (in water) [6] [7]	0.009–6.69 µg/kg (in food/soil) [7] [8]
Recovery (%)	60–104% [7] [9]	70–120% [10]
Linearity (R ²)	> 0.99 [6]	> 0.99 [11]
Precision (RSD %)	≤ 15%	≤ 20% [10]

Experimental Protocols

Protocol 1: Sample Preparation via QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[2]

Materials:

- Homogenized sample (e.g., fruit, vegetable, grain)
- Acetonitrile (HPLC grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- 50 mL and 2 mL centrifuge tubes
- High-speed centrifuge
- Vortex mixer

Procedure:

- Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. For samples with low water content, add an appropriate amount of water. d. Add a suitable internal standard. e. Cap the tube and vortex vigorously for 1 minute. f. Add 4 g of anhydrous MgSO_4 and 1 g of NaCl . g. Immediately cap and vortex for another minute. h. Centrifuge at 4000-5000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube. b. The tube should contain 150 mg of anhydrous MgSO_4 and 50 mg of PSA. c. Vortex for 30 seconds. d. Centrifuge at high speed for 1 minute.
- Final Extract Preparation: a. Carefully collect the supernatant. b. The extract is now ready for analysis by LC-MS/MS.

Protocol 2: Analysis by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of **tritosulfuron** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

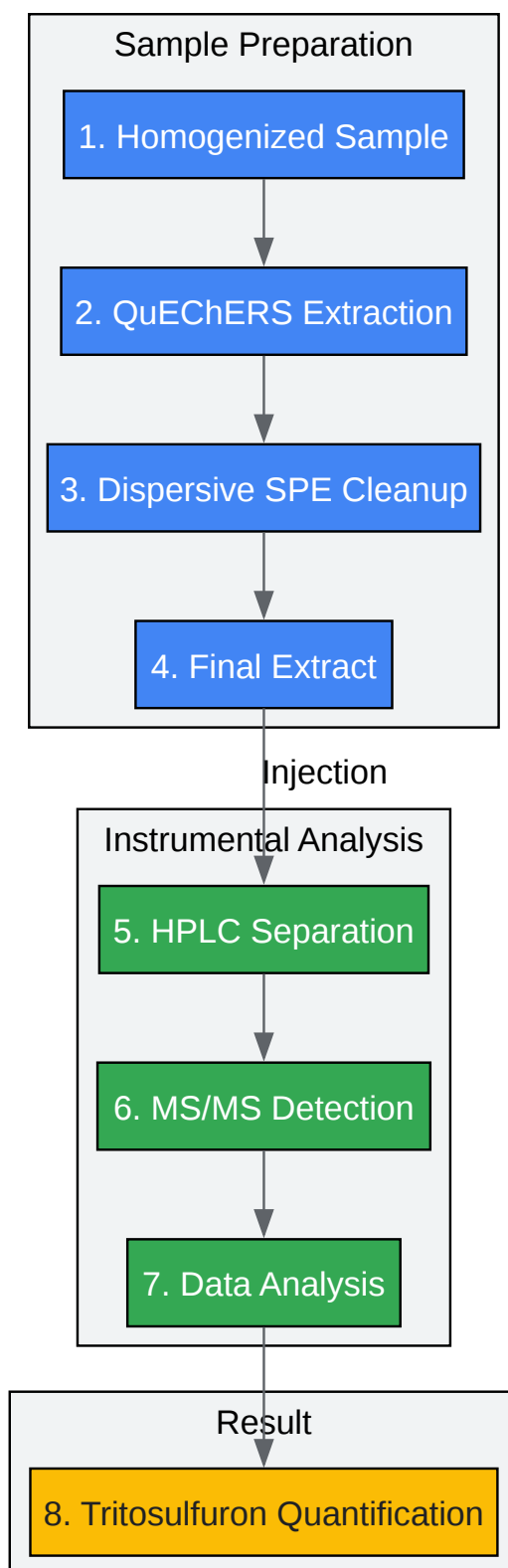
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 μ m)[3]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
- Flow Rate: 0.2 - 0.5 mL/min
- Column Temperature: 30 - 40 °C
- Injection Volume: 5 - 20 μ L

Mass Spectrometry Conditions:

- Ionization Mode: ESI in positive or negative mode (negative mode often provides higher sensitivity for **tritosulfuron**)[7]
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion: $[M-H]^-$ at m/z 444.02[3]
- Product Ions: Specific product ions for quantification and confirmation should be determined and optimized based on the instrument used. A common fragment ion is m/z 193.04.[3]
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity.



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Caption: General workflow for **tritosulfuron** analysis.

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